molecular formula C20H24BFO4S B8536909 2-(4'-(Ethylsulfonyl)-6-fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4'-(Ethylsulfonyl)-6-fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8536909
M. Wt: 390.3 g/mol
InChI Key: ZWZMPUJGNDPYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4’-Ethylsulfonyl-6-fluorobiphenyl-3-yl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane is a boron-containing compound that is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Ethylsulfonyl-6-fluorobiphenyl-3-yl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane typically involves the reaction of 4’-Ethylsulfonyl-6-fluorobiphenyl-3-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4’-Ethylsulfonyl-6-fluorobiphenyl-3-yl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: For substitution reactions.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4’-Ethylsulfonyl-6-fluorobiphenyl-3-yl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane primarily involves its role as a boron reagent in Suzuki-Miyaura coupling reactions. The compound facilitates the transfer of an aryl or vinyl group from the boron center to a palladium catalyst, which then forms a new carbon-carbon bond with an aryl or vinyl halide . This process involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4’-Ethylsulfonyl-6-fluorobiphenyl-3-yl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane is unique due to its specific substituents, which provide enhanced stability and reactivity compared to other boron reagents. The presence of the ethylsulfonyl and fluorobiphenyl groups allows for more selective and efficient reactions .

Properties

Molecular Formula

C20H24BFO4S

Molecular Weight

390.3 g/mol

IUPAC Name

2-[3-(4-ethylsulfonylphenyl)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H24BFO4S/c1-6-27(23,24)16-10-7-14(8-11-16)17-13-15(9-12-18(17)22)21-25-19(2,3)20(4,5)26-21/h7-13H,6H2,1-5H3

InChI Key

ZWZMPUJGNDPYIF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)CC

Origin of Product

United States

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